8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a pyridine ring with a triazolo-pyrazine moiety, making it a valuable scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, improved yields, and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazolo-pyridine structure and exhibits comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its unique combination of a pyridine ring with a triazolo-pyrazine moiety. This structural feature enhances its potential for diverse biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C10H8N6 |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C10H8N6/c11-10-14-9-8(7-2-1-3-12-6-7)13-4-5-16(9)15-10/h1-6H,(H2,11,15) |
InChI Key |
YCICLCAKOACYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN3C2=NC(=N3)N |
Origin of Product |
United States |
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